molecular formula C12H5F6NO2 B6331325 N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% CAS No. 71173-28-9

N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98%

Cat. No. B6331325
CAS RN: 71173-28-9
M. Wt: 309.16 g/mol
InChI Key: JHZCAULQGITDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]maleimide (NBTPM) is a small organic molecule that has a wide range of applications in scientific research. It is a derivative of maleimide, a compound that is known for its reactivity and stability, which makes it an ideal starting material for various syntheses. NBTPM has been used in the preparation of a variety of compounds and materials, including polymers, surfactants, catalysts, and pharmaceuticals. It is also used as an intermediate in the synthesis of other compounds, as well as a reagent in biochemistry and organic synthesis.

Scientific Research Applications

N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds and materials, including polymers, surfactants, catalysts, and pharmaceuticals. It is also used as a reagent in biochemistry and organic synthesis. In addition, N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% can be used as a stabilizing agent in the preparation of proteins and other macromolecules. It is also used as a reagent in the synthesis of other compounds, such as peptides and nucleotides.

Mechanism of Action

N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% is a highly reactive compound that can react with a variety of functional groups. Its reactivity is due to its ability to form a covalent bond with a variety of functional groups, such as amines, thiols, and carboxylic acids. The reaction occurs when the maleimide group of the N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% molecule is activated by an acid, such as TFA or TSA. The activated maleimide then reacts with the functional group to form a covalent bond.
Biochemical and Physiological Effects
N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% is a highly reactive compound that can react with a variety of biological macromolecules, such as proteins, nucleic acids, and carbohydrates. This reactivity can lead to a variety of biochemical and physiological effects, depending on the type of molecule that is reacted with. For example, N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% can be used to modify proteins, which can alter their structure and function. It can also be used to modify nucleic acids, which can affect their ability to replicate and transcribe.

Advantages and Limitations for Lab Experiments

N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% is a highly versatile reagent that can be used in a variety of laboratory experiments. It is a relatively stable compound and is relatively easy to handle and store. In addition, it is a relatively inexpensive reagent and can be purchased from a variety of suppliers. However, it is important to note that N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% is a highly reactive compound and should be handled with care. It is also important to note that N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% should not be used in the presence of oxygen or water, as it can react with these substances and produce toxic byproducts.

Future Directions

N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% has a wide range of potential applications in scientific research, and there are many future directions for its use. One potential future direction is in the development of new materials and compounds, such as polymers and surfactants. It could also be used as a reagent in the synthesis of other compounds, such as peptides and nucleotides. Another potential future direction is in the development of new methods for the synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% and its derivatives. Finally, N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% could be used as a reagent in the study of biological macromolecules, such as proteins and nucleic acids.

Synthesis Methods

N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% can be synthesized through a variety of methods, including the reaction of maleimide with an appropriate amine or thiol. The reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The reaction can be catalyzed by a variety of acids, such as trifluoroacetic acid (TFA), p-toluenesulfonic acid (TSA), or hydrochloric acid (HCl). The reaction is typically carried out at room temperature, but higher temperatures can be used to increase the rate of reaction.

properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F6NO2/c13-11(14,15)6-3-7(12(16,17)18)5-8(4-6)19-9(20)1-2-10(19)21/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZCAULQGITDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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